Cas no 1316218-46-8 (1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone)

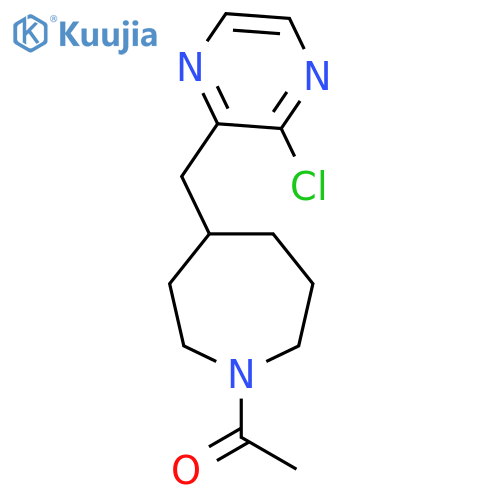

1316218-46-8 structure

商品名:1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone

CAS番号:1316218-46-8

MF:C13H18ClN3O

メガワット:267.754521846771

CID:4694143

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone

- 1-{4-[(3-chloropyrazin-2-yl)methyl]azepan-1-yl}ethanone

- 1-[4-(3-Chloro-pyrazin-2-ylmethyl)-azepan-1-yl]-ethanone

-

- インチ: 1S/C13H18ClN3O/c1-10(18)17-7-2-3-11(4-8-17)9-12-13(14)16-6-5-15-12/h5-6,11H,2-4,7-9H2,1H3

- InChIKey: FAMOJTRMHIHCIH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(CC2CCN(C(C)=O)CCC2)=NC=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 287

- トポロジー分子極性表面積: 46.1

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291822-1g |

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |

1316218-46-8 | 97% | 1g |

$606 | 2021-06-09 | |

| Chemenu | CM291822-1g |

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |

1316218-46-8 | 97% | 1g |

$719 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620287-1g |

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethan-1-one |

1316218-46-8 | 98% | 1g |

¥8745.00 | 2024-08-09 |

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1316218-46-8 (1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬